molecular formula C15H24N4O2Si B1525746 2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol CAS No. 1313712-16-1

2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol

Cat. No. B1525746
M. Wt: 320.46 g/mol
InChI Key: ZPNDJISJQAOGHA-UHFFFAOYSA-N
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Description

“2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol” is a complex organic compound. It contains a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is characterized by chemical inertness and a large molecular volume . The compound also contains a tetrazol group, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . The tetrazol group is a 5-member ring of four nitrogen atoms and one carbon atom . The exact molecular structure could not be retrieved from the available data.

Scientific Research Applications

Synthesis Applications

  • Tetrazolyl-Isoindolinones Synthesis : A study by Marcos et al. (2008) demonstrated the use of trimethylsilyl azide in the Ugi four-component condensation process, leading to the synthesis of tetrazolyl-isoindolinones, showcasing its utility in creating complex heterocyclic structures (Marcos, Marcaccini, Menchi, Pepino, & Torroba, 2008).

  • Electrophilic Substitution and Metallation : Fugina et al. (1992) highlighted the role of 2-(trimethylsilyl)ethoxy functional groups as suitable protecting groups in lithiation reactions with pyrazoles and 1,2,4-triazoles, facilitating the synthesis of substituted heterocycles (Fugina, Holzer, & Wasicky, 1992).

  • Phosphate Monoesters Synthesis : The work by Ross et al. (1995) involved the use of bis[2-(trimethylsilyl)ethyl]N,N-dialkylphosphoramidites for synthesizing phosphate monoesters, demonstrating the compound's utility in phosphorylation reactions (Ross, Rathbone, Thomson, & Freeman, 1995).

  • Pyrazole Synthesis : Hari et al. (2007) described the application of 2-diazo-2-(trimethylsilyl)ethanols in the synthesis of di- and trisubstituted pyrazoles via [3+2] cycloaddition, showcasing the flexibility of this compound in synthesizing nitrogen-containing heterocycles (Hari, Tsuchida, Sone, & Aoyama, 2007).

Catalysis and Reactivity

  • Copper-Catalyzed Coupling : Dibakar et al. (2011) utilized 2-(trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides, providing a method to synthesize substituted phenols and phenols with sensitive functional groups under mild conditions (Dibakar, Prakash, Selvakumar, Ruckmani, & Sivakumar, 2011).

Safety And Hazards

The safety data sheet for a related compound, 2-(Trimethylsilyl)ethanol, indicates that it is considered hazardous . It is flammable and can cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling it .

properties

IUPAC Name

2-[4-[2-(2-trimethylsilylethoxymethyl)tetrazol-5-yl]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2Si/c1-22(2,3)11-10-21-12-19-17-15(16-18-19)14-6-4-13(5-7-14)8-9-20/h4-7,20H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNDJISJQAOGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1N=C(N=N1)C2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724495
Record name 2-[4-(2-{[2-(Trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol

CAS RN

1313712-16-1
Record name Benzeneethanol, 4-[2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-tetrazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-{[2-(Trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol
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2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol
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2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol
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2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol
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2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol
Reactant of Route 6
2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol

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